molecular formula C18H16FN3OS B2521195 4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-32-4

4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2521195
CAS No.: 886898-32-4
M. Wt: 341.4
InChI Key: ALCXSZGCOANJBX-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3OS and its molecular weight is 341.4. The purity is usually 95%.
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Scientific Research Applications

Antiarthritic and Analgesic Activity

A study on analogues of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which share structural similarities with the compound , demonstrated significant anti-inflammatory and analgesic properties. These analogues were evaluated for their effectiveness in rat and mouse assays, showing potential as antiarthritic drugs without mentioning the specific compound 4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. This indicates a promising area of research for developing new treatments for arthritis and pain management (Sharpe et al., 1985).

Antimicrobial Properties

Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine motifs, demonstrating promising antimicrobial activity. These compounds, including variants similar to the compound of interest, were tested against various bacterial and fungal strains. The presence of a fluorine atom in these compounds was essential for enhancing antimicrobial efficacy (Desai et al., 2013).

Serotonin 1A Receptor Imaging

Research involving fluorine-18-labeled analogues of serotonin 1A antagonists, including derivatives of benzamide and imidazole, highlights the utility of such compounds in neuroimaging. These derivatives were developed for positron emission tomography (PET) imaging, offering insights into the serotonin system's role in various neurological disorders. This research underscores the potential of fluorinated benzamides and imidazoles in diagnostic applications (Lang et al., 1999).

Antitumor Properties

A study on the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to the compound , showed potent in vitro cytotoxicity in specific human breast cancer cell lines. These findings suggest a promising direction for the development of new antitumor agents based on the modification of the benzothiazole and imidazole core structures (Hutchinson et al., 2001).

Biochemical Analysis

Biochemical Properties

4-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the imidazole ring in the compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, the compound’s benzamide moiety can form hydrogen bonds with proteins, potentially affecting their conformation and activity . These interactions highlight the compound’s potential as a modulator of enzymatic activity and protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Furthermore, the compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . These effects suggest that this compound could be a valuable tool in studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules . These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to its degradation . In vitro and in vivo studies have also indicated that the compound can have long-term effects on cellular function, including changes in gene expression and metabolic activity . These findings highlight the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions highlight the compound’s potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and efflux pumps . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is critical for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCXSZGCOANJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.